2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone

Description

Chemical Classification and Structural Framework

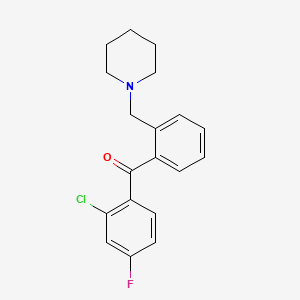

2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone (CAS 898773-59-6) is a substituted benzophenone derivative belonging to the diarylketone class. Its molecular formula is C₁₉H₁₉ClFNO , with a molecular weight of 331.81 g/mol . The compound features a benzophenone core (two phenyl groups connected via a ketone group) modified with three key substituents:

- A chlorine atom at the 2-position of the first phenyl ring.

- A fluorine atom at the 4-position of the same ring.

- A piperidinomethyl group (-CH₂-piperidine) at the 2'-position of the second phenyl ring.

The IUPAC name is (2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone , and its SMILES representation is C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl . The piperidine moiety introduces a nitrogen-containing heterocycle, enhancing the molecule's potential for biological interactions.

Table 1: Structural Comparison of Select Benzophenone Derivatives

Historical Context in Benzophenone Research

Benzophenone, first synthesized in the 19th century via Friedel-Crafts acylation, laid the foundation for derivatives like this compound. Early applications focused on UV stabilization in plastics and cosmetics, but medicinal chemistry advancements in the late 20th century drove the development of substituted benzophenones. The introduction of halogens (Cl, F) and heterocycles (e.g., piperidine) aimed to optimize pharmacokinetic properties, such as binding affinity and metabolic stability. This compound emerged as part of efforts to create selective ligands for neurological targets, including serotonin receptors.

Significance in Organic and Medicinal Chemistry

The compound’s structural features make it a versatile intermediate:

- Chlorine and fluorine atoms : Electron-withdrawing groups that direct electrophilic substitution reactions and enhance oxidative stability.

- Piperidinomethyl group : A conformationally flexible moiety that improves solubility and enables hydrogen bonding with biological targets.

In drug discovery, it has been used to synthesize candidates targeting the 5-HT₁A receptor , implicated in anxiety and depression. Its ability to stabilize free radicals via the benzophenone core also makes it relevant in photochemical studies.

Comparison with Related Benzophenone Derivatives

Electron-Donating vs. Electron-Withdrawing Groups :

- Unlike 2-methyl-3'-piperidinomethyl benzophenone (methyl donor), the chloro and fluoro substituents in this compound reduce electron density, altering reactivity in nucleophilic acyl substitutions.

- Compared to 4-cyano-4'-piperidinomethyl benzophenone, the cyano group’s strong electron-withdrawing effect contrasts with the moderate effects of Cl/F, influencing electronic spectra and binding interactions.

Biological Activity :

- The piperidinomethyl group’s nitrogen enables protonation at physiological pH, enhancing interactions with ionizable residues in enzyme active sites. This property is absent in non-heterocyclic derivatives like 2-chloro-4'-fluorobenzophenone.

Table 2: Reactivity and Applications of Key Derivatives

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-18-12-15(21)8-9-17(18)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUXAHGCQFFDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643608 | |

| Record name | (2-Chloro-4-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-59-6 | |

| Record name | Methanone, (2-chloro-4-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Chloro-4'-fluoroacetophenone Intermediate

This intermediate is a crucial precursor for the target compound. A patented method (CN107141212B) describes an improved synthesis of 2-chloro-4'-fluoroacetophenone, which can be adapted for the benzophenone framework:

- Reaction Type: Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.

- Catalyst: Ionic liquids such as [emim]Cl-AlCl3 complexes replace traditional anhydrous aluminum trichloride, reducing waste and improving safety.

- Conditions:

- Temperature: 0–30 °C

- Molar ratio of fluorobenzene to chloroacetyl chloride: 1.01–1.03:1

- Molar ratio of ionic liquid to chloroacetyl chloride: 0.5:1

- Post-reaction: Reduced pressure distillation at 130 °C and 10 mmHg to isolate the product.

- Advantages: High conversion (>95%), improved selectivity, milder conditions, recyclable ionic liquid catalyst, and reduced environmental impact.

| Parameter | Value/Range | Notes |

|---|---|---|

| Reaction temperature | 0–30 °C | No special heating/cooling required |

| Fluorobenzene : chloroacetyl chloride | 1.01–1.03 : 1 | Slight excess of fluorobenzene |

| Ionic liquid : chloroacetyl chloride | 0.5 : 1 | Ionic liquid catalyst system |

| Distillation temperature | 130 °C | Reduced pressure distillation |

| Distillation pressure | 10 mmHg | To avoid decomposition |

| Conversion rate | >95% | High efficiency |

This method avoids the use of corrosive aluminum chloride and organic solvents, making it industrially attractive.

Introduction of the Piperidinomethyl Group

The piperidinomethyl substituent at the 2' position of the benzophenone is typically introduced via nucleophilic substitution or reductive amination on a suitable benzophenone derivative bearing a leaving group or aldehyde functionality at the 2' position.

- Common Approach:

- Starting from 2-chloro-4-fluorobenzophenone or its aldehyde analog.

- React with piperidine or a piperidinomethyl reagent under conditions favoring substitution or reductive amination.

- Typical Conditions:

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO)

- Base: Mild bases or acid catalysts depending on the reaction type

- Temperature: Ambient to moderate heating (25–80 °C)

- Outcome: Formation of 2-chloro-4-fluoro-2'-piperidinomethyl benzophenone with high regioselectivity.

While specific detailed protocols for this step are less documented in open literature, the general synthetic organic chemistry principles apply, and the reaction is often optimized for yield and purity in medicinal chemistry contexts.

Alternative Halogenation and Functionalization Methods

Other methods relevant to the preparation of halogenated benzophenone derivatives include:

- Direct Halogenation: Introduction of chlorine and fluorine atoms via electrophilic aromatic substitution or halogen exchange reactions.

- Diazotization and Fluorination: For example, conversion of amino groups to fluorine substituents using diazonium salts and fluorinating agents, as seen in related compounds like 2-chloro-4-fluorotoluene.

- Pyrolysis and Controlled Temperature Reactions: To improve purity and yield, multi-stage heating and controlled pyrolysis are employed in some halogenation steps.

These methods provide alternative routes or complementary steps in the synthesis of halogenated intermediates that can be further elaborated to the target compound.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Key Parameters | Outcome/Notes |

|---|---|---|---|---|

| 1. Friedel-Crafts Acylation | Acylation of fluorobenzene | Chloroacetyl chloride, ionic liquid catalyst | 0–30 °C, molar ratios as above | 2-chloro-4'-fluoroacetophenone, >95% yield |

| 2. Piperidinomethyl Introduction | Nucleophilic substitution or reductive amination | Piperidine, polar aprotic solvent, base or acid catalyst | 25–80 °C, reaction time optimized | This compound |

| 3. Halogenation Alternatives | Diazotization, pyrolysis | Sodium nitrite, anhydrous HF, controlled heating | Multi-stage heating, pH control | High purity halogenated intermediates |

Research Findings and Industrial Considerations

- The use of ionic liquids as catalysts in the Friedel-Crafts step significantly reduces hazardous waste and improves reaction safety and scalability.

- Reduced pressure distillation allows for efficient isolation of sensitive halogenated ketones without decomposition.

- The piperidinomethylation step requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

- Alternative halogenation methods provide routes to related intermediates, which can be adapted depending on available starting materials and desired substitution patterns.

- Recycling of ionic liquids and minimizing solvent use align with green chemistry principles, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-2’-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions produce ketones and alcohols, respectively .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse reactions, making it valuable in the development of new compounds.

Biology

Research has indicated that this compound exhibits significant biological activities , particularly as an antimicrobial and anticancer agent. Its mechanism of action may involve interactions with specific molecular targets, leading to modulation of biological pathways.

Biological Activity Overview:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains.

- Anticancer Potential: It may induce apoptosis in cancer cells through modulation of apoptotic pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. Its structural characteristics allow it to interact with biological targets, which could lead to the development of novel therapeutic agents for diseases such as cancer.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the formulation of advanced materials and chemicals.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest potential for development as an antimicrobial agent.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells through activation of caspase pathways, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-chloro-4-fluoro-2'-piperidinomethyl benzophenone with similar compounds, focusing on substituent patterns, physicochemical properties, and reported biological activities.

Structural and Substituent Variations

Key structural analogs include:

Substituent Impact:

- Halogenation: Chlorine and fluorine at positions 2 and 4 enhance electronegativity and metabolic stability compared to non-halogenated analogs .

- Bromine vs. Chlorine : Brominated analogs (e.g., 4-bromo-2-fluoro derivative) exhibit higher molecular weight and lipophilicity, which could influence receptor binding kinetics .

Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable in the evidence, trends can be inferred:

- Stability : Piperidine and thiomorpholine groups may confer resistance to enzymatic degradation compared to simpler amines .

Biological Activity

2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone (CAS No. 898773-59-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzophenone core substituted with chloro and fluoro groups, along with a piperidinomethyl moiety, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C18H17ClF, with a molecular weight of 304.79 g/mol. The structural characteristics include:

- Chloro Group : Enhances lipophilicity and potential interactions with biological membranes.

- Fluoro Group : Increases metabolic stability and can enhance binding affinity to target proteins.

- Piperidinomethyl Group : Provides flexibility in binding to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate the activity of key proteins involved in various biochemical pathways:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. Preliminary studies suggest that it may act as a dual inhibitor, affecting both COX and LOX pathways .

- Receptor Binding : The compound's structural features allow it to bind effectively to certain receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Research has shown that modifications to the piperidine ring or the substitution pattern on the benzophenone moiety can significantly alter potency and selectivity:

| Compound | Modification | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | - | 15 ± 3 | COX inhibition |

| 4-Chloro-2-fluorobenzophenone | Lacks piperidine | >50 | No significant activity |

| 2-Chloro-4-fluorobenzophenone | Lacks piperidinyl group | >40 | Reduced activity |

This table illustrates how structural variations can impact the compound's efficacy against specific biological targets.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced prostaglandin E2 production in human whole blood, indicating its potential as an anti-inflammatory agent.

- Cancer Research : In vitro assays showed that the compound could inhibit the growth of various cancer cell lines, suggesting a role in cancer therapy development. For instance, it was found to induce apoptosis in chronic myeloid leukemia (CML) cells through endoplasmic reticulum stress pathways .

- Neuroprotective Effects : Research indicated potential neuroprotective properties, where the compound exhibited protective effects against oxidative stress-induced neuronal damage in cell culture models .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug discovery:

- Lead Compound : Its ability to inhibit key enzymes involved in inflammation positions it as a lead compound for developing new anti-inflammatory drugs.

- Therapeutic Agent : Ongoing research aims to explore its efficacy as a therapeutic agent against various cancers, leveraging its mechanism of action that induces apoptosis in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.